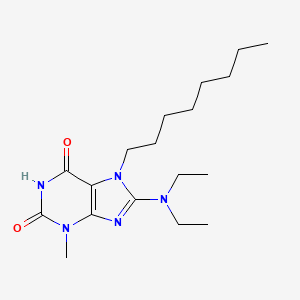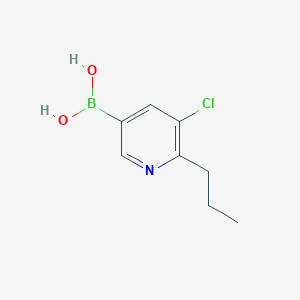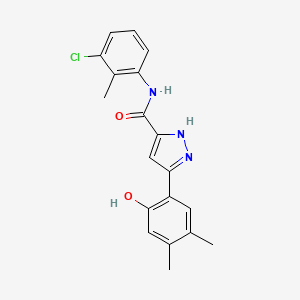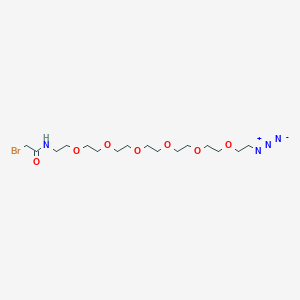
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide: is a synthetic compound characterized by its unique structure, which includes an azido group and a bromoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide typically involves multiple steps. One common method includes the reaction of 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Click Chemistry: The azido group can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Click Chemistry: The reaction with alkynes is performed in the presence of copper(I) catalysts, often using solvents like water or ethanol at room temperature.
Major Products:
Nucleophilic Substitution: The major products are substituted acetamides, depending on the nucleophile used.
Click Chemistry: The major products are 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Chemistry: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules such as proteins and nucleic acids. The azido group enables bioorthogonal labeling, allowing researchers to track and study biological processes in living cells.
Medicine: The compound’s ability to form triazoles makes it useful in the development of pharmaceuticals. Triazoles are known for their stability and bioactivity, making them valuable in the design of new drugs.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide primarily involves its reactive functional groups. The bromoacetamide moiety can alkylate nucleophilic sites in biomolecules, leading to covalent modifications. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These reactions can alter the structure and function of target molecules, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of bromoacetamide.
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-iodoacetamide: Similar structure but with an iodoacetamide group.
Uniqueness: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide is unique due to the presence of both an azido group and a bromoacetamide moiety. This combination allows for a wide range of chemical reactions, making it a versatile tool in synthetic chemistry and biological research. The bromoacetamide group is more reactive than its chloro and iodo counterparts, providing distinct reactivity profiles .
Propriétés
Formule moléculaire |
C16H31BrN4O7 |
|---|---|
Poids moléculaire |
471.34 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C16H31BrN4O7/c17-15-16(22)19-1-3-23-5-7-25-9-11-27-13-14-28-12-10-26-8-6-24-4-2-20-21-18/h1-15H2,(H,19,22) |
Clé InChI |
ATGBQYDRNJOHRT-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)
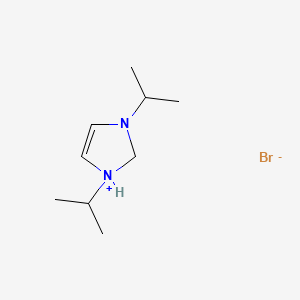
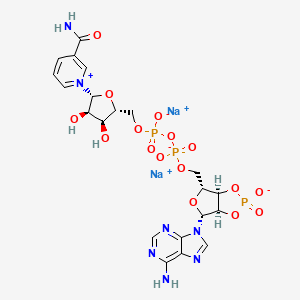
![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)
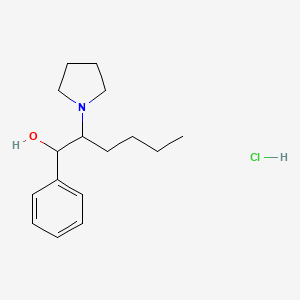
![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)
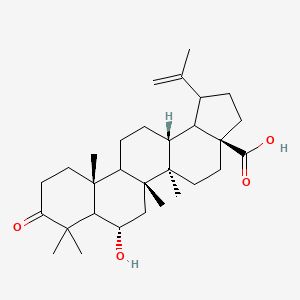
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)
